Benzyl phenylacetate
Description
Contextual Significance within Organic and Biochemical Sciences
In the realm of organic synthesis, benzyl (B1604629) phenylacetate (B1230308) serves as a versatile intermediate and a building block for creating more complex molecules. chemimpex.com Its ester functional group and two phenyl rings provide multiple reaction sites for chemical transformations. Researchers have explored its use in the synthesis of pharmaceuticals and other specialty organic compounds. chemimpex.com For instance, it has been used as a palladium complex in organic synthesis and for the preparation of film-forming polymers. biosynth.com
From a biochemical perspective, while benzyl phenylacetate itself is not reported as a primary natural product, its constituent parts, benzyl alcohol and phenylacetic acid, are significant. chemicalbook.com Phenylacetic acid, for example, is a known catabolite of phenylalanine and has been identified as a plant auxin. wikipedia.org It is also a metabolite in various organisms, including humans, and has been studied in the context of certain metabolic disorders. nih.gov The study of this compound can, therefore, provide insights into the reactivity and properties of related, naturally occurring compounds.
Historical Trajectory of Research on this compound
Early research on this compound was likely driven by its pleasant fragrance, leading to its use in the perfume and flavor industries. chemicalbook.comelchemy.com The straightforward esterification reaction for its synthesis from readily available precursors, benzyl alcohol and phenylacetic acid, made it an accessible compound for study and commercial use. chemicalbook.comprepchem.com A common laboratory preparation involves the direct esterification of benzyl alcohol with phenylacetic acid using a catalyst such as p-toluenesulfonic acid in toluene (B28343). prepchem.com
Over time, the scope of research broadened to include its chemical reactivity and potential applications beyond fragrances. Studies in the mid to late 20th century began to explore its behavior in various chemical reactions and its utility as a synthon in organic chemistry. For example, research published in 1973 investigated the electron impact study of this compound, providing evidence for structurally different benzyl ions. acs.org More recent research has focused on sustainable and efficient synthesis methods, such as the palladium-catalyzed carbonylation of benzyl acetate (B1210297) derivatives to produce a range of alkyl arylacetates, including this compound. rsc.org
Contemporary Research Paradigms and Future Outlooks for this compound Studies
Current research on this compound continues to explore its synthetic utility and chemical properties. Modern studies often focus on developing more environmentally friendly and efficient catalytic methods for its synthesis and for its transformation into other valuable compounds. For example, recent work has detailed the palladium-catalyzed carbonylation of benzyl alcohol and its analogs, including this compound itself, to produce phenylacetic acid. oup.com
The compound is also a subject of interest in chemical ecology. While not a primary attractant itself, related compounds like methyl phenylacetate have been shown to be effective in trapping certain beetle species, suggesting a potential role for esters of phenylacetic acid in pest management strategies. researcherslinks.comresearchgate.net
Future research is likely to continue in these areas, with an increasing emphasis on sustainable chemistry and biocatalysis for its synthesis. Further exploration of its potential as a precursor for novel materials and bioactive molecules is also anticipated. The unique combination of aromatic rings and an ester linkage in this compound ensures its continued relevance as a versatile platform for chemical innovation.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | chemimpex.comnacchemical.com |
| Molecular Weight | 226.27 g/mol | chemimpex.comnacchemical.com |
| Appearance | Colorless liquid | chemicalbook.comchemimpex.comnacchemical.com |
| Odor | Sweet, floral, honey-like | chemicalbook.comnih.govflavscents.com |
| Boiling Point | 316 - 320 °C | chemimpex.combiosynth.com |
| Density | ~1.1 g/cm³ | nih.govnacchemical.com |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | cymitquimica.comchemicalbook.comnih.gov |
| Refractive Index | 1.552 - 1.558 at 20°C | nih.govchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYFJEKZLFWKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Record name | BENZYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID6024597 | |
| Record name | Benzyl phenylacetate | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
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Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl benzeneacetate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | BENZYL PHENYLACETATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100 | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |
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CAS No. |
102-16-9 | |
| Record name | BENZYL PHENYLACETATE | |
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| Record name | Benzyl phenylacetate | |
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| Record name | Benzyl phenylacetate | |
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| Record name | Benzeneacetic acid, phenylmethyl ester | |
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| Record name | Benzyl phenylacetate | |
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| Record name | Benzyl phenylacetate | |
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| Record name | BENZYL PHENYLACETATE | |
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| Record name | Phenylmethyl benzeneacetate | |
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Synthetic Methodologies and Catalytic Transformations of Benzyl Phenylacetate
Esterification Pathways for Benzyl (B1604629) Phenylacetate (B1230308) Synthesis
The formation of benzyl phenylacetate via esterification involves the reaction of phenylacetic acid and benzyl alcohol. Several methods have been developed to optimize this conversion, ranging from conventional acid-catalyzed processes to more sophisticated, milder techniques.
Conventional Esterification Techniques
The most traditional method for synthesizing esters like this compound is the Fischer-Speier esterification. rsc.orgaascit.org This approach involves reacting a carboxylic acid (phenylacetic acid) with an excess of an alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. aascit.orgsciencemadness.orgscribd.com The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. sci-hub.se While widely used due to the low cost of reagents, this method can have limitations, including the use of harsh conditions and potential side reactions like the polymerization of sensitive alcohols. scribd.comresearchgate.net For instance, using a high molar ratio of sulfuric acid to benzyl alcohol can lead to significant polymerization of the alcohol. sciencemadness.org
To circumvent the issues associated with strong mineral acids, solid acid catalysts have been explored. These include ion-exchange resins, zeolites, and supported heteropoly acids, which offer advantages such as easier separation and reduced environmental impact. aascit.org
Steglich-Type Esterification Approaches
The Steglich esterification provides a milder alternative for the synthesis of esters, particularly for substrates that are sensitive to acidic conditions. rsc.orgorganic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.orgwikipedia.org
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. rsc.org This "active ester" readily reacts with the alcohol to produce the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org A key advantage of this method is its ability to be performed under neutral pH and at ambient temperatures. rsc.org However, concerns exist regarding the use of reagents like DCC due to their potential health and environmental impacts. rsc.org Research has focused on developing more sustainable versions of the Steglich esterification by exploring alternative coupling agents and greener solvents. rsc.org
In some cases, DCC can induce the self-condensation of phenylacetic acid and its derivatives in the presence of DMAP, leading to the formation of bisbenzyl ketones. wikipedia.orgtandfonline.com
Transition Metal-Assisted Direct Esterification (e.g., Titanium Tetrachloride Catalysis)
Titanium tetrachloride (TiCl₄) has emerged as an effective Lewis acid catalyst for direct esterification reactions under mild and neutral conditions. mdpi.com It activates the carboxylic acid by forming an adduct, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. mdpi.com
In a study optimizing this reaction, phenylacetic acid was treated with titanium tetrachloride in toluene (B28343), followed by the addition of an alcohol. mdpi.com For example, the reaction of phenylacetic acid with phenol (B47542) in the presence of TiCl₄ in refluxing toluene yielded the corresponding ester in 84% yield after 4 hours. mdpi.com However, when dichloromethane (B109758) was used as the solvent for the reaction between phenylacetic acid and benzyl alcohol, the expected this compound was not the main product; instead, benzyl chloride was predominantly formed. mdpi.com Despite this, under optimized conditions using toluene, this compound was successfully synthesized with an 81% yield. mdpi.com
The proposed mechanism suggests that the adduct formed between the carboxylic acid and TiCl₄ is directly attacked by the alcohol, rather than proceeding through an acid chloride intermediate. mdpi.com This was supported by GC/MS analysis which did not detect the presence of phenylacetyl chloride in the reaction mixture. mdpi.com Titanium(IV) complexes, owing to the intrinsic Lewis acidity of titanium, are utilized as catalysts in various esterification and transesterification reactions. mdpi.comresearchgate.net
Carbonylation Reactions Involving this compound and Related Compounds
Carbonylation reactions offer an alternative route to esters and their precursors, involving the introduction of a carbonyl group (CO). Both palladium and rhodium catalysts have been extensively studied for these transformations.
Palladium-Catalyzed Carbonylation Mechanisms
Palladium-catalyzed carbonylation reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. scielo.brliv.ac.uk A common pathway for the synthesis of esters involves the coupling of an organic halide with an alcohol and carbon monoxide. scielo.brresearchgate.netthieme-connect.comthieme-connect.comresearchgate.netunisalento.it
The general mechanism for a three-component reaction starts with the oxidative addition of a Pd(0) catalyst to an organic halide (e.g., benzyl halide) to form a Pd(II)-aryl halide complex. scielo.br This is followed by the coordination and insertion of carbon monoxide to generate an acyl-palladium intermediate. scielo.brliv.ac.uk This intermediate is then susceptible to nucleophilic attack by an alcohol, often in the presence of a base, to yield the final ester product and regenerate the Pd(0) catalyst. scielo.br
This methodology has been successfully applied to the synthesis of esters from a variety of benzyl halides and alcohols, including primary, secondary, and tertiary alcohols. researchgate.netthieme-connect.com The reactions are typically carried out under CO pressure and at elevated temperatures. thieme-connect.com For example, a general procedure involves reacting an alcohol with a benzyl halide in the presence of palladium(II) acetate (B1210297), triphenylphosphine (B44618) (Ph₃P), and triethylamine (B128534) (Et₃N) in THF under CO pressure at 100 °C. thieme-connect.com
Rhodium-Catalyzed Carbonylation Investigations
Rhodium catalysts are also effective for carbonylation reactions and are particularly noted for their ability to catalyze the carbonylation of alcohols to produce carboxylic acids and their derivatives. researchgate.netuni-rostock.de The carbonylation of benzyl alcohol to phenylacetic acid has been studied in the presence of rhodium catalysts like RhCl₃. researchgate.net
The reaction mechanism is believed to be analogous to the well-known methanol (B129727) carbonylation process. researchgate.net The presence of an iodine-containing promoter, such as potassium iodide (KI), and a co-reactant like benzyl chloride can significantly enhance the reaction rate and allow for lower reaction temperatures. researchgate.net The actual promoter is thought to be benzyl iodide, formed in situ from the reaction of benzyl chloride with KI. researchgate.net
Rhodium has also been used in CO-gas-free carbonylation reactions, where an alcohol can serve as both the carbon monoxide source and the nucleophile. rsc.orgrsc.orgresearchgate.net A plausible mechanism for the alkoxycarbonylation of an aryl halide involves two potential catalytic cycles: a reduction pathway via a rhodium-hydride intermediate and an alkoxycarbonylation pathway through a rhodium-carbonyl intermediate. rsc.orgrsc.org The rhodium-carbonyl intermediate reacts with the aryl iodide in the presence of an alkoxide to form the ester. rsc.orgrsc.org
Transesterification Processes of this compound
Transesterification is a key process for converting one ester into another. In the context of this compound, this typically involves the reaction of another ester, such as methyl phenylacetate, with benzyl alcohol, or the reaction of this compound with an alcohol like methanol. The catalysis of such reactions is crucial for achieving efficient conversion.
The use of polymer-supported catalysts offers advantages in terms of catalyst recovery and reuse. Insoluble phase-transfer catalysts, such as polymeric quaternary ammonium (B1175870) salts, have been effectively employed in various anion-promoted reactions. oup.com
Research has shown that when this compound is treated with methanol-water mixtures in the presence of a polymer-supported quaternary ammonium salt derived from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and chloromethylated polystyrene (PCS-DBU), transesterification to methyl phenylacetate occurs, preceding hydrolysis to phenylacetic acid. oup.comoup.com The hydroxide (B78521) ions are strongly attracted to the quaternary ammonium cations, forming ion pairs on the polymer. oup.com This specific catalyst, PCS-DBU, demonstrates the highest catalytic activity compared to analogous resins. oup.com
The mechanism is understood in terms of phase-transfer catalysis. oup.comoup.com The PCS-DBU resin plays a significant role in several aspects of the reaction:
It facilitates the formation of alkoxide ions from the reaction of alcohols with hydroxide ions on the resin. oup.com
It protects the newly formed alkoxide ions from being attacked by water molecules. oup.com
It attracts the this compound substrate. oup.com
These catalytic effects are attributed to the unique structure of the DBU residues, which feature a planar bicyclic system with hydrophobic alkylene groups, complementing the lipophilic nature of the polystyrene backbone. oup.comoup.com In a study using a 30% methanol-water mixture at 60°C, the transesterification of this compound in the presence of the PCS-DBU resin was monitored, showing the conversion of the starting ester into methyl phenylacetate and benzyl alcohol. oup.com
| Time (min) | This compound Conversion (%) | Methyl Phenylacetate Selectivity (%) | Benzyl Alcohol Selectivity (%) |
|---|---|---|---|
| 30 | ~35 | ~85 | ~85 |
| 60 | ~50 | ~90 | ~90 |
| 120 | ~68 | ~95 | ~95 |
| 180 | ~78 | ~98 | ~98 |
| 240 | ~85 | ~99 | ~99 |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that minimize environmental impact by reducing waste, using safer chemicals, and improving energy efficiency. resolvemass.caresearchgate.net These principles can be applied to the synthesis of this compound through innovative benzylation strategies and the use of environmentally benign reaction systems. resolvemass.calabmanager.com
Dibenzyl carbonate (DBC) has emerged as a valuable and environmentally friendly benzylating agent, often used as an alternative to benzyl halides, which are known for their toxicity and lachrymatory properties. researchgate.netlookchem.com It has been successfully used for the benzylation of various nucleophiles, including methylene (B1212753) active compounds like this compound. rsc.orgfishersci.es
In one synthetic approach, this compound is reacted with dibenzyl carbonate in refluxing N,N-diethylformamide (DEF) in the presence of a base such as potassium carbonate (K₂CO₃) to yield benzyl 2,3-diphenylpropionate. rsc.org This reaction demonstrates very high selectivity for mono-C-benzylation, achieving 98–99% selectivity at conversions up to 90%. rsc.org The high selectivity is explained by a mechanism that involves an initial carboxybenzylation followed by benzylation, rather than direct benzylation. rsc.org The higher boiling point of dibenzyl carbonate allows these reactions to be carried out at atmospheric pressure, which is an advantage over similar methylations using dimethyl carbonate that require an autoclave system.
| Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Selectivity (%) | Product |
|---|---|---|---|---|---|---|
| Phenylacetonitrile | DMF | 153 | 6.0 | 90.0 | 99.0 | 2,3-Diphenylpropionitrile |
| This compound | DEF | 165 | 6.0 | 90.0 | 98.0 | Benzyl 2,3-diphenylpropionate |
The application of green chemistry principles is critical for developing sustainable synthetic protocols. resolvemass.ca Key strategies include waste prevention, maximizing atom economy, and using safer solvents or solvent-free conditions. resolvemass.cajove.com
For esterification reactions, the ideal "green" procedure involves using only the corresponding carboxylic acids and alcohols as starting materials, avoiding the need for pre-synthesized and often hazardous reagents like acid anhydrides or halides. nih.gov Methodologies that utilize less hazardous solvents, such as acetonitrile (B52724) instead of chlorinated solvents or DMF, can significantly improve the environmental profile of a reaction. jove.com Some protocols have been developed that use greener solvents and employ extraction and washing sequences that eliminate the need for purification via column chromatography, leading to high yields of pure ester products. jove.com
Solvent-free reaction conditions represent another significant advancement in green synthesis. scirp.org For instance, the development of solid acid catalysts, such as sulfonic acid-functionalized carbon, allows for efficient reactions under solvent-free conditions, with the added benefits of easy product isolation and catalyst reusability. scirp.org While not specifically detailed for this compound, these general principles, such as palladium-catalyzed carbonylation of benzyl acetates without base additives and at ambient carbon monoxide pressure, highlight the trend towards more sustainable synthetic routes for arylacetates. rsc.org The use of non-toxic reagents and the development of metal-free catalytic systems, for example using molecular iodine and oxone for the synthesis of phenylacetic acid derivatives, further contribute to ecologically and economically viable production methods. rsc.orgpatsnap.com
Dibenzyl Carbonate-Mediated Benzylation Strategies
Radical Chemistry and Electron Transfer Mechanisms in this compound Formation
Radical and electron transfer pathways offer alternative, non-classical routes to ester formation. These mechanisms often involve the generation of highly reactive intermediates that can lead to the desired product through unique bond-forming events.
The formation of this compound has been observed in reactions involving powerful two-electron reducing agents. One such agent is the alkalide K⁺(15-crown-5)₂K⁻, a supramolecular complex where a potassium anion (K⁻) acts as the electron donor. researchgate.net
When this K⁺Crown K⁻ complex reacts with phenylacetyl peroxide, a mixture of products is formed, including phenylacetic acid, toluene, bibenzyl, and this compound. researchgate.net The formation of toluene and bibenzyl provides strong evidence for the intermediacy of the benzyl radical. researchgate.net This observation indicates that the electron transfer from the K⁻ anion must be stepwise. researchgate.net If the reduction involved a simultaneous two-electron transfer, it would directly form two phenylacetate anions without generating radical intermediates. Instead, the mechanism likely proceeds through an initial single-electron transfer to form a radical anion, which then fragments. A subsequent, very fast second electron transfer then occurs. researchgate.net The generation of products derived from benzyl radicals demonstrates that the second electron transfer, while highly exothermic, is not instantaneous, allowing for some of the radical intermediates to escape the solvent cage and react further. researchgate.net
Mechanistic Investigations of Benzyl Radical Intermediates
The formation of benzyl radical intermediates from this compound is a key process observed under various reaction conditions, including photolysis and electrolysis. Mechanistic studies have provided insights into the generation, behavior, and subsequent reactions of these transient species.
Photochemical methods have been particularly useful for generating and studying benzyl radicals from this compound. The photolysis of this compound on silica (B1680970) gel surfaces can produce singlet and triplet benzyl radical pairs. cdnsciencepub.comcdnsciencepub.com The process is initiated by the cleavage of the ester bond. On silica gel, the translational motion of the resulting radicals is required for geminate recombination, a process influenced by the radical pair multiplicity and the photolysis temperature. cdnsciencepub.comcdnsciencepub.com The environment of the silica gel surface imposes restrictions on radical movement, which is different from behavior in solution. cdnsciencepub.comcdnsciencepub.com In solution, the photodecarbonylation of related compounds typically involves the formation of a phenylacetyl-benzyl radical pair, where the phenylacetyl radical can lose carbon monoxide to yield another benzyl radical. cdnsciencepub.com
Electrochemical methods also provide a pathway to benzyl radical intermediates. The anodic oxidation of the phenylacetate ion, a component of this compound, can lead to the formation of benzyl radicals. oup.com In these electrochemical reactions, the benzyl radicals can undergo several competing reactions. One significant pathway involves the reaction with dissolved molecular oxygen to form benzaldehyde. oup.com The supply of oxygen to the electrode surface, which can be enhanced by a magnetohydrodynamic (MHD) flow in the presence of a magnetic field, directly impacts the yield of benzaldehyde. oup.com In the relative absence of oxygen, the coupling of two benzyl radicals becomes more prominent, leading to the formation of 1,2-diphenylethane. oup.com
Further studies on related phenylacetate systems using photoredox catalysis have elaborated on the mechanism. The process can be initiated by a single electron transfer (SET) from a phenylacetate to an excited photocatalyst. rsc.org This is followed by a rapid extrusion of carbon dioxide (CO2) to generate the benzyl radical. rsc.org This radical can then be reduced to a carbanion, which can participate in further reactions. rsc.org The photodecarboxylative benzylation of phthalimides with arylacetic acids also proceeds through an electron transfer mechanism to the excited triplet state of the phthalimide, generating radical intermediates. nih.gov
The key reaction pathways for benzyl radicals generated from this compound and its precursors are summarized below:
| Initial Process | Intermediate Species | Subsequent Reaction | Product(s) | Reference(s) |
| Photolysis | Benzyl radical pair | Geminate Recombination | This compound (reformed) | cdnsciencepub.comcdnsciencepub.com |
| Photolysis | Benzyl radical, Phenylacetyl radical | Decarbonylation & Radical Coupling | Dibenzyl (1,2-Diphenylethane) | cdnsciencepub.com |
| Electrolysis | Benzyl radical | Reaction with O₂ | Benzaldehyde | oup.com |
| Electrolysis | Benzyl radical | Radical Coupling | 1,2-Diphenylethane | oup.com |
| Photoredox Catalysis | Benzyl radical | Reduction to Carbanion | Nucleophilic addition products | rsc.org |
These investigations highlight that the fate of the benzyl radical intermediate is highly dependent on the reaction environment, including the presence of oxygen, the nature of the solvent or surface, and the availability of other reactants.
Derivatization and Functionalization Strategies for this compound
This compound serves as a versatile substrate for further chemical modification, enabling the synthesis of more complex molecular architectures. Strategies for its derivatization include leveraging the ester functionality for protection and activating the methylene group for carbon-carbon bond formation.
Applications in Functional Group Protection
In organic synthesis, a protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org The benzyl group, often introduced via reagents like benzyl bromide or benzyl alcohol, is a widely used protecting group, particularly for alcohols, carboxylic acids, and amines. organic-chemistry.orgslideshare.net
In the context of this compound, the molecule itself represents a protected form of phenylacetic acid. The benzyl ester functionality masks the acidic proton and nucleophilicity of the carboxylate group. This protection strategy is crucial in multi-step syntheses where the phenylacetic acid moiety needs to remain intact while other parts of the molecule undergo reaction.
The stability and cleavage of the benzyl ester are key to its utility. Benzyl esters are generally stable under a variety of conditions, including mildly acidic and basic environments. However, they can be readily cleaved under specific conditions, most commonly through catalytic hydrogenolysis. This process typically involves reacting the benzyl ester with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction is clean and efficient, yielding the deprotected carboxylic acid (phenylacetic acid) and toluene as a byproduct.
This method of protection and deprotection is a fundamental tool in complex syntheses, such as in the preparation of pharmaceuticals or natural products where precise control over reactive functional groups is essential.
Regioselective Benzylation for Complex Structure Formation (e.g., Benzyl 2,3-Diphenylpropionate)
The methylene group (—CH₂—) in this compound, situated between the phenyl ring and the carbonyl group, is activated and can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile, allowing for the introduction of various substituents. A notable application of this reactivity is the regioselective benzylation of this compound to synthesize benzyl 2,3-diphenylpropionate.
This transformation has been achieved with exceptionally high selectivity using dibenzyl carbonate (DBzlC) as the benzylating agent. unive.itresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as N,N-diethylformamide (DEF), in the presence of a base like potassium carbonate (K₂CO₃). unive.itresearchgate.net Under these conditions, the mono-C-benzylation of this compound proceeds with selectivities of 98-99% for conversions up to 90%. unive.itresearchgate.net
The reaction conditions and outcomes are detailed in the table below:
Regioselective Benzylation of this compound
| Benzylating Agent | Solvent | Base | Temperature | Selectivity for Mono-benzylation | Reference(s) |
|---|
The remarkably high selectivity is attributed to a mechanism that involves an initial carboxybenzylation followed by the benzylation step, rather than a direct benzylation pathway. unive.itresearchgate.net This strategy avoids the common issue of polyalkylation, which often plagues reactions involving active methylene compounds. unive.it The synthesis of α,β-diphenylpropionic acid and its derivatives is significant, and this method provides a convenient and high-yielding route starting from this compound or related compounds. orgsyn.org This regioselective functionalization underscores the utility of this compound as a building block for creating more complex, multi-substituted structures.
Advanced Spectroscopic and Analytical Characterization of Benzyl Phenylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the structure of benzyl (B1604629) phenylacetate (B1230308). The molecule's symmetry and the electronic environments of its nuclei give rise to a distinct set of chemical shifts.
The ¹H NMR spectrum displays characteristic signals for the two aromatic rings and the two methylene (B1212753) groups. The protons of the benzyl group's aromatic ring and the phenyl group of the acetate (B1210297) moiety typically appear in the range of 7.2-7.4 ppm. The two sets of methylene protons are chemically distinct: the benzylic protons of the alcohol-derived portion (-O-CH₂-Ph) are deshielded by the adjacent oxygen and appear as a singlet around 5.1 ppm, while the methylene protons of the acid-derived portion (-CH₂-Ph) appear as a singlet around 3.6 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded, resonating at approximately 171 ppm. The aromatic carbons appear in the typical region of 127-136 ppm. The methylene carbon of the benzyl group (-O-CH₂) is found around 66 ppm, and the methylene carbon of the phenylacetyl group (-CH₂) is observed near 41 ppm. arkat-usa.org
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Benzyl Phenylacetate (in CDCl₃)
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl Ring (from acetate) | ~7.3 (m, 5H) | 133.9 (C), 129.2 (CH), 128.5 (CH), 127.0 (CH) |
| Methylene (from acetate) | ~3.6 (s, 2H) | 41.1 |
| Carbonyl | - | 171.9 |
| Methylene (from benzyl) | ~5.1 (s, 2H) | 66.3 |
| Benzyl Ring (from alcohol) | ~7.3 (m, 5H) | 136.0 (C), 128.6 (CH), 128.3 (CH) |
Data synthesized from typical values found in literature. arkat-usa.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish connectivity between different parts of the molecule. core.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH). For this compound, COSY would show correlations among the protons within each of the two aromatic rings, confirming their individual spin systems. However, it would not show correlations between the two rings or the methylene singlets, as they are not directly coupled.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This technique would definitively link the proton signal at ~5.1 ppm to the carbon at ~66 ppm (-O-CH₂) and the proton signal at ~3.6 ppm to the carbon at ~41 ppm (-CH₂-Ph), as well as assigning each aromatic proton to its corresponding carbon. conicet.gov.ar
A correlation from the benzylic protons (-O-CH ₂) at ~5.1 ppm to the carbonyl carbon (C=O) at ~171 ppm, unequivocally proving the ester linkage.
Correlations from the other methylene protons (-CH ₂-Ph) at ~3.6 ppm to the carbonyl carbon and to the carbons of its attached phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would show correlations between the benzylic protons (-O-CH₂) and the ortho-protons of its adjacent benzyl ring, as well as between the other methylene protons (-CH₂-Ph) and the ortho-protons of its phenyl ring, confirming their spatial proximity. acs.org
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for determination of molecular weight and structural features.
Electron Impact Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis
Under Electron Impact (EI) ionization, this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺·) at m/z 226 is often weak or absent. ajol.info The most prominent feature of the spectrum is the base peak at m/z 91. This peak corresponds to the benzyl cation (C₇H₇⁺), which is readily formed due to the facile cleavage of the C-O bond. ajol.info This ion is particularly stable as it can rearrange to the highly stable tropylium (B1234903) ion. ajol.infocore.ac.uk
Another significant fragmentation pathway involves cleavage of the benzyl-oxygen bond, which can also lead to ions related to the phenylacetic acid portion of the molecule. An ion at m/z 107 can also be observed.
Table 2: Major Fragments in the Electron Impact Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 226 | [C₁₅H₁₄O₂]⁺· | Molecular Ion |
| 107 | [C₇H₇O]⁺ | |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (Typically the base peak) core.ac.ukacs.org |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. ajol.info The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.
The most prominent band is the strong C=O stretching vibration of the ester functional group, which typically appears around 1730-1740 cm⁻¹. The spectrum also features two distinct C-O stretching bands: one for the C-O-C asymmetric stretch (around 1250-1150 cm⁻¹) and another for the symmetric stretch. optica.org Absorptions corresponding to the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1735 | C=O Stretch | Ester Carbonyl rsc.org |
| 1605, 1500, 1455 | C=C Stretch | Aromatic Ring |
| ~1250, ~1160 | C-O Stretch | Ester Linkage optica.org |
| ~740, ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |
Data sourced from PubChem and representative literature. optica.orgrsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems like aromatic rings. This compound exhibits UV absorption due to the π → π* transitions within its two benzene rings. Typically, it shows a strong absorption maximum (λ_max) around 254-260 nm.
In photochemical studies, UV radiation can be used to excite the molecule, leading to bond cleavage. The photolysis of benzyl esters often proceeds via homolytic cleavage of the benzylic C-O bond. acs.org Upon irradiation with UV light (e.g., 254 nm), this compound can decompose to form a benzyl radical and a phenylacetoxy radical. acs.org The formation of these transient radical species can be monitored using techniques like laser flash photolysis, which tracks changes in UV-Vis absorption over very short timescales. acs.org
Computational Approaches for Spectrometric Data Interpretation
The interpretation of spectrometric data for the structural elucidation of organic compounds like this compound has been significantly enhanced by computational methods. These approaches complement experimental data by providing theoretical predictions of spectral features, aiding in the confirmation of molecular structures and the analysis of complex spectra. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate and predict various spectroscopic parameters. core.ac.uk
For instance, computational chemistry can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns of this compound. core.ac.ukguidechem.com By comparing these computationally generated spectra with experimentally obtained data, a higher degree of confidence in the structural assignment can be achieved.
Interactive Spectroscopic Data Table for this compound
| Spectroscopic Technique | Observed Peaks/Signals | Computationally Predicted Data |
| ¹H NMR (in CDCl₃) | δ 7.40-7.29 (m, 10H), 5.16 (s, 2H), 3.66 (s, 2H) | Predictions available via various software |
| ¹³C NMR (in CDCl₃) | δ 171.5, 135.8, 134.1, 129.3, 128.6, 128.5, 128.2, 127.2, 66.8, 41.6 | Predictions available via various software |
| IR (liquid film) | ~1735 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~3030 cm⁻¹ (aromatic C-H stretch) | Scaled quantum chemical calculations can predict vibrational frequencies. researchgate.net |
| Mass Spec. (EI) | m/z 91 (base peak), 108, 226 (M⁺) | Fragmentation pathways can be modeled to predict major ions. nih.govcore.ac.uk |
Note: Experimental data can vary slightly based on the solvent and instrument used.
Application of Large Multimodal Models (LMMs) for Complex Spectra Analysis
A frontier in computational analysis is the application of Large Multimodal Models (LMMs) to interpret complex chemical spectra. chemrxiv.org LMMs are advanced AI systems that can process and integrate information from multiple data formats, such as images and text. researchgate.netbiorxiv.org In the context of analytical chemistry, this means an LMM can analyze an image of a spectrum (e.g., an NMR or IR spectrum) and provide a textual interpretation of its features, potentially even identifying the compound. chemrxiv.orgresearchgate.net
Recent research has demonstrated the potential of LMMs, such as versions of GPT-4o and Claude 3.5 Sonnet, to analyze a suite of 13 complex and high-dimensional chemical spectra for this compound. chemrxiv.org In these studies, the LMMs were tasked with interpreting various spectra as images. chemrxiv.org The outputs, which were textual descriptions of the spectral data, were then chained together and provided as input to other AI models to predict the compound's name. chemrxiv.org
This "chain of thought" approach, where the interpretations of multiple spectra are sequentially combined, has shown promise in improving the accuracy of compound identification. chemrxiv.org The performance of these models is often evaluated by comparing their interpretations to those of human experts. chemrxiv.org For example, in one study, the interpretations of 13 different spectra by LMMs scored an average of 9.01 out of 10 when judged by an expert system. chemrxiv.org
This emerging application of LMMs in spectral analysis represents a significant potential shift in how chemists approach structural elucidation. researchgate.net By automating the interpretation of complex data, LMMs could accelerate research and development in various chemical sciences. researchgate.net However, it is important to note that this is a developing field, and the capabilities and limitations of LMMs in this domain are still being actively explored. chemrxiv.org
Biological and Biochemical Research on Benzyl Phenylacetate
In Vitro and In Vivo Metabolic Fate Studies
The metabolic fate of benzyl (B1604629) phenylacetate (B1230308), like many benzyl derivatives and esters used as flavoring agents, is primarily characterized by rapid hydrolysis into its constituent alcohol and acid. inchem.org
In vitro studies demonstrate the efficient enzymatic breakdown of benzyl phenylacetate. When incubated with a 2% pancreatin (B1164899) solution, which contains a mixture of digestive enzymes including esterases, this compound is rapidly hydrolyzed. inchem.org Research has shown that 90% of the compound is hydrolyzed within one hour, and complete hydrolysis (100%) is achieved within two hours of incubation. inchem.org This rapid breakdown is a common characteristic of benzyl esters, which are generally susceptible to enzymatic cleavage. inchem.org
Table 1: In Vitro Hydrolysis of this compound with Pancreatin Solution
| Time of Incubation | Percentage Hydrolyzed |
|---|---|
| 1 hour | 90% |
| 2 hours | 100% |
Data sourced from Leegwater & van Straten, 1974, as cited in JECFA reports. inchem.org
The primary metabolic pathway for this compound involves the cleavage of its ester bond. This hydrolysis reaction yields two main metabolites: benzyl alcohol and phenylacetic acid. inchem.orgnih.gov This process is a fundamental step in the metabolism of benzyl esters. inchem.org
Following hydrolysis, the resulting metabolites enter their respective metabolic pathways. Benzyl alcohol is typically oxidized to benzoic acid, which can then be conjugated with glycine (B1666218) and excreted. inchem.org Phenylacetic acid can be produced endogenously from the metabolism of 2-phenylethylamine or through the breakdown of phenylalanine. hmdb.ca In microbial systems, phenylacetic acid can be catabolized via the phenylacetyl-CoA pathway, which involves the formation of CoA thioesters and subsequent ring opening. nih.gov
Enzymatic Hydrolysis by Biological Systems (e.g., Pancreatin Solution)
Occurrence and Biological Roles
This compound has been identified as a naturally occurring volatile compound in various plants and as a metabolite in certain microbial systems.
This compound has been identified in studies involving microbial metabolism. In an untargeted metabolomics study evaluating the efficacy of teat detergents based on Lactobacilli, this compound was detected as a metabolite associated with microbial activity in diverse environments. nih.gov The study noted its presence when analyzing metabolite changes in milk from cows treated with Lactobacillus plantarum-based detergents, suggesting a role or connection to the microbial metabolic landscape. nih.gov
The compound is a known phytochemical in several plant species.
Artemisia annua L. : this compound is listed among the simple aromatic compounds found in Artemisia annua L. (sweet wormwood), a plant renowned as the source of the antimalarial compound artemisinin. nih.govresearchgate.net It is considered one of the many natural products biosynthesized by the plant, likely through the shikimate pathway. nih.govresearchgate.net
Table 2: Relative Content of this compound in Different Camellia sinensis Cultivars
| Tea Cultivar | Relative Content (µg/kg) |
|---|---|
| Fuding Dabaicha (FDDB) | 0.97 |
| Longjing43 (LJ43) | 1.64 |
| Shuchazao (SCZ) | 1.07 |
| Baihaozao (BHZ) | 0.73 |
| Tieguanyin (TGY) | 0.38 |
| Jinxuan (JX) | 0.49 |
| Fujian Shuixian (FJSX) | 0.74 |
Data adapted from a study on the volatile components of seven major tea cultivars. maxapress.com
Identification as a Metabolite in Microbial Systems (e.g., Lactobacilli)
Structure-Activity Relationship (SAR) Methodologies for Related Compounds
Structure-Activity Relationship (SAR) studies are methodological approaches used to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound are not extensively detailed, the methodologies are well-established for structurally related compounds, such as other phenylacetate derivatives and benzyl compounds.
The typical SAR methodology involves:
Synthesis of Analogues : A series of compounds (analogues) are synthesized where specific parts of the parent molecule are systematically modified. For example, in studies of 2-phenylaminophenylacetic acid derivatives, researchers synthesized analogues with and without a methyl group on the phenylacetic acid ring and with various substitutions on the aniline (B41778) ring. researchgate.net
Biological Testing : The synthesized analogues are then tested for a specific biological activity. For instance, N-benzyl phenethylamine (B48288) derivatives were tested for their binding affinity and functional activity at serotonin (B10506) receptors (5-HT2A and 5-HT2C). nih.gov
Analysis and Correlation : The results are analyzed to establish a relationship between the structural modifications and the observed changes in activity. This can reveal which chemical features are essential for potency and selectivity. In a study of phenylacetic acid derivatives as antidiabetic agents, modifying the acidic head group (e.g., changing from a carboxylic acid to a thiazolidine-2,4-dione) was found to be critical for the compound's activity. jst.go.jp
Model Development : In some cases, quantitative structure-activity relationship (QSAR) models are developed. These models use statistical methods to correlate physicochemical properties (like lipophilicity or the angle between phenyl rings) with biological activity, allowing for the prediction of the activity of novel compounds. researchgate.net
These methodologies allow researchers to optimize lead compounds to enhance desired activities or reduce unwanted side effects by making targeted structural changes.
Read-Across Approaches in Predictive Biological Assessments (e.g., Phenethyl Phenylacetate Analog Studies)
In the field of predictive toxicology, the read-across approach is a valuable technique used to fill data gaps for a target chemical by using data from one or more structurally and metabolically similar source chemicals, known as analogs. ljmu.ac.ukresearchgate.net This methodology is based on the principle that similar chemical structures will likely have similar toxicokinetic and toxicodynamic profiles. ljmu.ac.uk For this compound, this approach is critical for making informed biological assessments without conducting new, extensive testing. The primary analog used for this compound is phenethyl phenylacetate, due to their significant structural similarities and shared metabolic pathways.
The justification for using phenethyl phenylacetate as an analog for this compound rests on their close chemical resemblance and comparable physicochemical properties. Both are aryl alcohol alkyl carboxylic acid esters. ljmu.ac.uk This similarity is the foundation of the read-across hypothesis, which posits that their biological activities will be alike.
Below is a comparative table of the key physicochemical properties of this compound and its analog, phenethyl phenylacetate.
| Property | This compound | Phenethyl Phenylacetate |
| CAS Number | 102-16-9 | 102-20-5 |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₆H₁₆O₂ |
| Molecular Weight | 226.27 g/mol | 240.30 g/mol cdhfinechemical.com |
| Boiling Point | 235.3 °C europa.eu | 325 °C chemicalbook.comfao.org |
| Log P (Octanol/Water) | 3.48 europa.eu | 3.8 - 3.93 chemicalbook.comscentree.co |
| Water Solubility | 18.53 mg/L (estimated) europa.eu | 15.56 - 22 mg/L chemicalbook.com |
| Appearance | Clear, colorless liquid europa.eu | Colorless to slightly yellow liquid or crystalline solid fao.org |
A central hypothesis supporting the read-across between these compounds is that their primary biological effects are driven by their hydrolysis products. ljmu.ac.ukoecd.org It is proposed that both esters are rapidly metabolized via hydrolysis by carboxylesterases into their constituent alcohols and a common carboxylic acid. oecd.org
This compound hydrolyzes to benzyl alcohol and phenylacetic acid .
Phenethyl phenylacetate hydrolyzes to 2-phenylethyl alcohol and phenylacetic acid .
This biotransformation to a shared metabolite (phenylacetic acid) and structurally similar alcohols (benzyl alcohol and 2-phenylethyl alcohol) provides a strong mechanistic basis for the read-across argument. ljmu.ac.ukoecd.org The subsequent biological activity is therefore largely attributable to these common or related metabolites.
Research findings from analog studies are used to predict the biological profile of the target compound. For instance, in fragrance ingredient safety assessments, data from this compound has been used as supporting evidence in the evaluation of phenethyl phenylacetate for endpoints like skin sensitization. researchgate.net Similarly, data on related esters and the common alcohol metabolites are used to build a comprehensive assessment. Data from benzyl acetate (B1210297), another simple ester of benzyl alcohol, and benzyl alcohol itself are used to confidently extrapolate toxicological data to other benzyl esters. ljmu.ac.ukoecd.org This approach, which integrates in vivo, in vitro, and in silico data, enhances the reliability of the predictions and reduces uncertainty. ljmu.ac.uk The use of such New Approach Methodologies (NAMs), including computational and in vitro models, is becoming increasingly important for demonstrating biological similarity and supporting read-across cases. nih.govnih.gov
By leveraging data from well-studied analogs like phenethyl phenylacetate and the underlying mechanistic understanding of their metabolism, researchers can make robust predictions about the biological activity of this compound. This approach aligns with modern efforts to reduce animal testing by using integrated assessment strategies. oecd.org
Environmental Behavior and Degradation Pathways of Benzyl Phenylacetate
Photocatalytic Degradation Studies
Photocatalysis is a process where a light-activated substance, a photocatalyst, modifies the rate of a chemical reaction. This has been investigated as a potential method for breaking down organic pollutants in the environment.
Titanium dioxide (TiO2) is a widely studied photocatalyst due to its efficiency, stability, and low cost. mdpi.com When TiO2 is irradiated with light of sufficient energy, it generates highly reactive oxygen species that can degrade organic compounds like benzyl (B1604629) phenylacetate (B1230308). mdpi.comhnu.edu.cn
Studies on the photodegradation of benzyl phenylacetate in a titanium dioxide suspension have been conducted in various solvents, including water, acetonitrile (B52724), and a water-acetonitrile mixture. sioc-journal.cnsioc-journal.cn The degradation process involves the attack of reactive species on the this compound molecule. The primary degradation pathways are believed to involve the cleavage of the ester bond, leading to the formation of several intermediate products.
The proposed mechanism suggests that the reaction can proceed through different routes depending on the specific conditions. sioc-journal.cnsioc-journal.cn One key pathway involves the breaking of the bond between the benzyl group and the oxygen atom of the ester, as well as the bond between the acyl group and the same oxygen atom. This leads to the formation of intermediates such as benzyl alcohol, phenylacetic acid, benzaldehyde, and benzoic acid. Further degradation of these intermediates ultimately results in the mineralization of the compound to carbon dioxide and water.
The efficiency of the degradation is influenced by various reaction conditions. sioc-journal.cnsioc-journal.cn Research indicates that the reaction pathways are complex and can lead to a variety of intermediate compounds before complete mineralization occurs. sioc-journal.cnsioc-journal.cnacs.org
Environmental Fate and Risk Assessment Methodologies
To understand the potential impact of this compound on the environment, various assessment methodologies are employed. These include computational models to predict toxicity and standardized criteria to evaluate its persistence and bioaccumulation potential.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. oup.comsci-hub.st For aquatic toxicity, QSAR models establish a mathematical relationship between the physicochemical properties of a substance, derived from its structure, and its toxic effects on aquatic organisms. researchgate.netresearchgate.net
The general approach for assessing the environmental risk of substances like fragrance ingredients involves estimating the Predicted Environmental Concentration (PEC) and comparing it to the Predicted No-Effect Concentration (PNEC). researchgate.net The PNEC is often derived from an effect level predicted by a general QSAR for aquatic toxicity, with an assessment factor applied to account for uncertainty. researchgate.net If the PEC/PNEC ratio is greater than one, more refined QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR), may be used. researchgate.net
For aromatic compounds, QSAR models have been developed to predict aquatic toxicity, often measured as the concentration that inhibits growth by 50% (IGC50). sci-hub.stresearchgate.net These models utilize various molecular descriptors, such as the octanol/water partition coefficient (log Kow), which is a key parameter for assessing hydrophobicity and its influence on toxicity. sci-hub.stresearchgate.net this compound is classified as very toxic to aquatic life, a determination supported by these risk assessment approaches. cdhfinechemical.comvigon.comaurochemicals.com
Table 1: Physicochemical Properties of this compound Relevant to QSAR Modeling
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H14O2 | nih.gov |
| Molecular Weight | 226.27 g/mol | nih.gov |
| Log Pow (Octanol/Water Partition Coefficient) | 3.4785 ± 0.0065 at 25°C | europa.eu |
This table is interactive. Click on the headers to sort the data.
PBT assessment evaluates whether a chemical is Persistent, Bioaccumulative, and Toxic. epa.gov
Persistence refers to the length of time a chemical remains in the environment before being broken down.
Bioaccumulation is the process by which a chemical builds up in an organism to a concentration higher than in the surrounding environment.
Toxicity refers to the potential of a chemical to cause harm to living organisms.
Regulatory frameworks use specific criteria for P, B, and T to identify substances of concern. epa.gov According to available safety data sheets and registration dossiers, a PBT assessment for this compound has either not been conducted or the substance is not considered to be a PBT. aurochemicals.comadv-bio.comfishersci.ie For instance, some assessments conclude that it is not applicable to classify this compound under PBT or vPvB (very Persistent and very Bioaccumulative) criteria. adv-bio.comfishersci.ie The European Chemicals Agency (ECHA) registration dossier also indicates the substance is not considered PBT/vPvB. europa.eu
Table 2: PBT Assessment Summary for this compound
| Parameter | Assessment Outcome | Source |
|---|---|---|
| Persistence | Substance is not considered persistent. | fishersci.ie |
| Bioaccumulation | May have some potential to bioaccumulate, but not considered bioaccumulative under PBT criteria. | fishersci.ie |
| Toxicity | Very toxic to aquatic life. | cdhfinechemical.comvigon.comaurochemicals.com |
This table is interactive. Click on the headers to sort the data.
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Benzaldehyde |
| Benzoic Acid |
| Benzyl Alcohol |
| This compound |
| Carbon Dioxide |
| Phenylacetic Acid |
| Titanium Dioxide |
Computational Chemistry and Theoretical Investigations of Benzyl Phenylacetate
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the energetic landscapes of chemical reactions. These calculations allow for the characterization of short-lived intermediates and high-energy transition states that are often difficult or impossible to observe experimentally.
Theoretical studies have shed light on the role of benzyl (B1604629) phenylacetate (B1230308) and related structures in various catalytic cycles.
In the context of palladium-catalyzed carbonylation of benzyl alcohol, a proposed mechanism involves several key steps that can be modeled computationally. researchgate.net The cycle is believed to proceed through the formation of a benzylpalladium iodide species, followed by CO insertion to create a (phenylacetyl)palladium iodide intermediate. researchgate.net While benzyl phenylacetate itself can be a substrate in such reactions, the study of the core benzyl and phenylacetyl palladium intermediates provides a foundational understanding of its potential transformations. researchgate.net Evidence for the proposed mechanism is supported by the characterization of these benzyl- and (phenylacetyl)palladium iodide and chloride complexes. researchgate.net
DFT calculations have also been applied to iron-catalyzed cross-coupling reactions. acs.org For the cross-coupling of PhMgCl and 2-PyCl, DFT computations were used to map the free energy surface and identify the intermediates controlling the reaction rate. acs.org These calculations help decipher the nature of organometallic resting states and the feasibility of different mechanistic pathways, such as those involving Fe(0)/Fe(II) couples. acs.org While not directly studying this compound, these computational approaches are crucial for understanding the fundamental steps of reactions where it could be a product, such as the electrochemical reduction of benzyl iodide in the presence of CO2. researchgate.netacs.orgacs.orgresearchgate.net
Table 1: Key Intermediates in Proposed Catalytic Cycles Relevant to this compound
| Catalytic Process | Proposed Intermediate Species | Precursor/Substrate | Computational Method | Reference |
| Palladium-Catalyzed Carbonylation | Benzylpalladium iodide | Benzyl alcohol, Benzyl formate, Dibenzyl ether, this compound | --- | researchgate.net |
| Palladium-Catalyzed Carbonylation | (Phenylacetyl)palladium iodide | Benzylpalladium iodide + CO | --- | researchgate.net |
| Iron-Catalyzed Cross-Coupling | (PhPh)₂Fe⁰ | FeCl₂ + PhMgBr | DFT (OPBE) | acs.org |
| Iron-Catalyzed Cross-Coupling | A-FePyCl,Ph⁰ | (PhPh)₂Fe⁰ + 2-PyCl + Ph⁻ | DFT (OPBE) | acs.org |
Molecular Modeling of Isomerization and Fragmentation Processes
Molecular modeling is essential for understanding the unimolecular reactions of this compound, such as isomerization and fragmentation, particularly in high-energy environments like mass spectrometry.
Gas-phase fast-atom bombardment (FAB) mass spectrometry of this compound reveals a fragmentation pattern with a high intensity of lower-mass fragment ions. researchmap.jp This indicates that the molecular ions formed under these conditions possess a wide distribution of internal energies, leading to considerable fragmentation. researchmap.jp The resulting FAB mass spectrum shows very similar fragments to those from 70 eV electron impact (EI) ionization, although the relative intensities are enhanced in the lower-mass regions. researchmap.jp
Table 2: Major Fragmentation Ions of this compound in Mass Spectrometry
| Method | Key Fragment Ions (m/z) | Interpretation | Reference |
| Electron Impact (EI) | 91, 107, 108, 212 | Tropylium (B1234903) ion (C₇H₇⁺), Phenylacetyl fragment, Rearrangement ions, Molecular ion (M⁺) | researchmap.jp |
| Helium Beam (FAB) | 91, 107, 108, 212 | Tropylium ion (C₇H₇⁺), Phenylacetyl fragment, Rearrangement ions, Molecular ion (M⁺) | researchmap.jp |
Predictive Modeling using Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. This compound has been included in datasets for developing and validating such models, particularly for regulatory and safety assessments.
For instance, this compound is listed as a fragrance ingredient in documents that utilize QSAR modeling to predict properties like biodegradation. regulations.gov These models estimate that for this compound and other similar chemicals, biodegradation is expected to occur within a timeframe of days to months. regulations.gov Predictive toxicology assessments also use QSAR to evaluate endpoints where specific experimental data is lacking. regulations.govfederalregister.gov For a group of fragrance ingredients including this compound, QSAR was used to confirm low carcinogenic potential, making them suitable for assessment via the Threshold of Toxicological Concern (TTC) approach. federalregister.gov
In fragrance safety assessments, data from this compound has been used as an analogue to support the safety of other compounds, such as phenethyl phenylacetate, for endpoints like skin sensitization. researchgate.net The development of these read-across arguments often relies on QSAR models that predict skin absorption based on parameters like the octanol/water partition coefficient (Kow) and water solubility (S), which can be calculated computationally. researchgate.netresearchgate.net
Computational Prediction of Solubility and Intermolecular Interactions
Understanding the solubility of a compound and its non-covalent interactions with its environment is critical for formulation and material science applications. Computational methods can predict these properties, guiding experimental work.
The rational design of advanced materials, such as Type II porous liquids, requires a deep understanding of the solubility of a guest molecule within a pore-carrier. Porous liquids are a novel class of materials where porous hosts are dissolved in a size-excluded solvent, maintaining permanent porosity in the liquid state.
A computational study aimed at predicting pore-carrier solubility used Hansen Solubility Parameters (HSPs) to model the interactions between potential solvents and a porous organic cage (POC). this compound was included in the list of solvents evaluated. HSPs break down solubility into three components: dispersion forces (δd), dipolar intermolecular forces (δp), and hydrogen bonds (δh). The similarity between the HSPs of a solvent and the POC can be used to predict solubility. In this study, the HSPs for various solvents, including this compound, were calculated and compared to those of the POC to build a model that could predict which solvents would solubilize the cage without blocking its pores.
Table 3: Calculated Hansen Solubility Parameters (HSP) for this compound and Related Solvents
| Solvent | δd | δp | δh | Ra (Similarity to POC) | Reference |
| This compound | --- | --- | --- | 10.2 | |
| Benzyl alcohol | 18.4 | 6.3 | 13.7 | 7.9 | |
| Benzyl benzoate | 19.4 | 4.9 | 6.3 | 8.8 | |
| Phenylacetic acid | 18.6 | 6.3 | 10.2 | 9.0 | |
| Toluene (B28343) | 18.0 | 1.4 | 2.0 | 9.3 |
Note: Specific δd, δp, and δh values for this compound were not listed in the provided source, only the final Ra value.
Advanced Research Methodologies and Applications Utilizing Benzyl Phenylacetate
Innovations in Catalyst Design and Development
The synthesis of esters like benzyl (B1604629) phenylacetate (B1230308) is continually being optimized through the development of novel catalytic systems. Modern research emphasizes catalysts that are not only efficient but also environmentally benign and reusable, moving away from traditional corrosive mineral acids.
Polymeric and Heterogeneous Catalytic Systems
The use of polymeric and heterogeneous catalysts represents a significant advancement in the synthesis of esters. These catalysts offer numerous advantages over their homogeneous counterparts, primarily in terms of separation, reusability, and reduced environmental impact. researchgate.net Conjugated polymers, in particular, have gained attention as effective supports for catalytic sites. researchgate.net
One notable example, analogous to the synthesis of benzyl phenylacetate, is the use of polyaniline salts for esterification. researchgate.net Polyaniline, a conducting polymer, can be doped with various acids to create a solid acid catalyst. researchgate.net These polymer-based catalysts are advantageous due to their straightforward synthesis, stability in air, and effectiveness in promoting organic transformations under mild or even solvent-free conditions. researchgate.net The heterogeneous nature of these catalysts simplifies the post-reaction workup, as the catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity. researchgate.net This reusability is a key factor in developing sustainable and cost-effective chemical processes. researchgate.net
Research into various heterogeneous systems has demonstrated their potential to improve reaction yields, shorten reaction times, and lower process temperatures. researchgate.net For instance, pyrazinium chlorochromate (PCC) supported on carbonitride nanosheets has been effectively used as a heterogeneous catalyst for the oxidation of benzyl alcohols, a key step in pathways leading to compounds like this compound. d-nb.info
| Catalyst Feature | Advantage |
| Heterogeneous Nature | Simplifies post-reaction separation via filtration. |
| Reusability | Catalyst can be recovered and reused for multiple cycles, reducing cost. researchgate.net |
| Environmental Stability | Robust and stable under various reaction conditions. researchgate.net |
| Eco-Friendliness | Often allows for greener reaction conditions, such as the use of fewer solvents. researchgate.net |
| Efficiency | Can lead to high yields and shorter reaction times. researchgate.net |
Modernized Reaction Workup and Separation Techniques
Post-reaction purification is a critical, yet often time-consuming and solvent-intensive, stage in chemical synthesis. Innovations in this area focus on reducing waste and improving efficiency, moving away from traditional methods like liquid-liquid extraction.
Application of Silicone Elastomer-Coated Absorbents for Enhanced Purification
A significant innovation in reaction workup is the use of silicone elastomer-coated absorbents. acs.orgnih.gov This technique offers a faster and more environmentally friendly alternative to conventional liquid-liquid extractions. acs.orgnih.gov The absorbent, often a silicone-coated glass powder, functions by selectively extracting organic products from a quenched aqueous reaction mixture. acs.orgnih.gov
The principle behind this technology lies in the unique properties of silicone elastomers. The high flexibility of the silicon-oxygen backbone provides a significant "free volume" within the polymer matrix, allowing organic molecules and solvents to permeate and become trapped. acs.orgnih.gov This high permeability makes the material an excellent sorbent for organic compounds like this compound. acs.orgnih.gov After the reaction is complete and quenched, the mixture is passed through the absorbent powder. The organic product is retained by the silicone coating, while water-soluble impurities and salts pass through. acs.org
The product-loaded absorbent can then be directly used as the input for flash chromatography, further streamlining the purification process. acs.orgnih.gov This method drastically reduces the large volumes of organic solvents typically required for multiple extraction steps. nih.gov
| Parameter | Traditional Liquid-Liquid Extraction | Silicone-Coated Absorbent Method |
| Procedure | Multiple extractions using a separatory funnel. | Single filtration step. acs.org |
| Solvent Consumption | High | Significantly reduced. nih.gov |
| Time | Labor-intensive and time-consuming. nih.gov | Substantially faster. acs.org |
| Waste Generation | High (large volumes of aqueous and organic waste). | Low (minimal solvent waste). nih.gov |
| Efficiency | Prone to emulsion formation and incomplete separation. | High, with easy separation of phases. |
Advanced Crystallization and Solid Form Screening Technologies
Crystallization is a fundamental process for the purification and isolation of solid compounds. Advanced techniques now offer precise control over crystal form, size, and purity, which are critical for the material's final properties and applications.
Ultrasound-Assisted Crystallization and Cocrystallization
Ultrasound-assisted crystallization, or sonocrystallization, is a powerful technique for controlling the nucleation and growth of crystals from a solution. future4200.comhielscher.com The application of ultrasonic waves to a supersaturated solution creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. hielscher.com This process generates intense local pressures and temperatures, which effectively overcomes the energy barrier for nucleation. hielscher.com
The benefits of using ultrasound in the crystallization of compounds such as this compound are numerous. google.comgoogleapis.com It can significantly shorten the induction time required for crystals to appear and narrow the metastable zone width, meaning nucleation can be initiated at lower levels of supersaturation. future4200.com This leads to the formation of smaller, more uniform crystals and can enhance their purity by reducing agglomeration. future4200.comhielscher.com The precise control offered by sonication allows for high reproducibility of the desired crystal form. hielscher.com
Furthermore, ultrasound is a valuable tool in screening for new solid forms, including polymorphs and cocrystals. google.comgoogleapis.com Cocrystallization involves crystallizing a target molecule with a second compound (a coformer) to create a new crystalline solid with potentially enhanced properties. googleapis.com By applying ultrasound to a solution containing the active agent and a guest molecule, researchers can efficiently screen for and generate novel cocrystals. googleapis.com This method is beneficial for discovering new or unusual solid forms of chemical substances like this compound. google.com
| Effect of Ultrasound | Impact on Crystallization Process |
| Induces Nucleation | Overcomes the energy barrier, allowing crystallization at lower supersaturation. future4200.comhielscher.com |
| Shortens Induction Time | Reduces the waiting period between achieving supersaturation and crystal formation. future4200.com |
| Narrows Metastable Zone | Initiates crystallization more reliably and reproducibly. future4200.com |
| Reduces Agglomeration | Produces purer crystals with a more uniform size distribution. future4200.com |
| Promotes Cocrystallization | Facilitates the screening and generation of new solid forms. google.comgoogleapis.com |
Q & A
Q. What are the standard synthetic routes for benzyl phenylacetate, and how can researchers optimize yield and purity?
this compound is commonly synthesized via nucleophilic substitution or esterification. One validated method involves reacting benzyl cyanide with alcohols (e.g., methanol or ethanol) in the presence of acidic catalysts like sulfuric acid or hydrogen chloride . For example, ethyl phenylacetate is produced by treating benzyl cyanide with ethanol and sulfuric acid, yielding ~70–80% under reflux conditions . Optimization strategies include:
- Catalyst selection : Acidic catalysts (H₂SO₄) improve reaction rates but require careful pH control to avoid side products.
- Temperature control : Maintaining reflux temperatures (e.g., 70–80°C) ensures efficient ester formation without thermal degradation .
- Purification : Distillation (boiling point ~254°C) or chromatography (e.g., silica gel) removes unreacted phenylacetic acid or benzyl alcohol impurities .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
Key techniques include:
- Spectroscopy :
- Chromatography :
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight (226.2705 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?
Derivatives like benzyl 3-hydroxyphenylacetate exhibit 16 stereocenters, complicating structural elucidation . Advanced methodologies include:
- X-ray crystallography : Provides unambiguous stereochemical determination but requires high-purity crystals .
- Chiral chromatography : Uses chiral stationary phases (e.g., amylose-based) to separate enantiomers, validated with optical rotation data .
- Computational modeling : DFT calculations predict preferred conformers and compare experimental NMR/IR data to resolve discrepancies .
Q. What catalytic mechanisms enable this compound’s role in photochemical reactions?
this compound participates in flavin-catalyzed photochemical reactions. For example, photo-induced benzyl substitution of flavins involves:
- Electron transfer : Flavins (e.g., FMN) absorb UV light, generating radicals that abstract hydrogen from this compound .
- Radical coupling : The benzyl radical reacts with flavin intermediates, forming covalent adducts .
- Kinetic studies : Time-resolved spectroscopy monitors reaction rates, revealing pH-dependent efficiency (optimal at pH 7–8) .
Q. How do researchers address discrepancies in reported physicochemical properties (e.g., boiling point)?
Literature reports varying boiling points (e.g., 254°C vs. 323°C for related esters) due to impurities or measurement conditions . Standardization strategies:
- Calibrated instrumentation : Use differential scanning calorimetry (DSC) for precise melting/boiling point determination .
- Comparative analysis : Cross-reference data with authoritative databases (e.g., NIST) or certified standards (e.g., FEMA 2149) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
